Bienvenue dans la boutique en ligne BenchChem!

2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Chiral resolution Enantiomeric excess Stereospecific binding

2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS 1354007-42-3, MFCD21096630, C₁₁H₂₁N₃O, MW 211.30) is a chiral, non-racemic (S)-configured amino-ethanone–piperidine hybrid that integrates a cyclopropylmethyl secondary amine at the piperidine 3-position and a primary amine tethered via a ketone linker. The compound belongs to the substituted 3-aminopiperidine ethanone class, a scaffold that appears recurrently in dipeptidyl peptidase IV (DPP-4) inhibitor pharmacophores and other serine protease-targeted chemotypes.

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
Cat. No. B7917404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone
Molecular FormulaC11H21N3O
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCN(C1CC1)C2CCCN(C2)C(=O)CN
InChIInChI=1S/C11H21N3O/c1-13(9-4-5-9)10-3-2-6-14(8-10)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m0/s1
InChIKeyZPWYMGSPVKIPII-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS 1354007-42-3): Chiral Piperidine–Ethanone Building Block for Stereochemically Defined Lead Discovery


2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS 1354007-42-3, MFCD21096630, C₁₁H₂₁N₃O, MW 211.30) is a chiral, non-racemic (S)-configured amino-ethanone–piperidine hybrid that integrates a cyclopropylmethyl secondary amine at the piperidine 3-position and a primary amine tethered via a ketone linker . The compound belongs to the substituted 3-aminopiperidine ethanone class, a scaffold that appears recurrently in dipeptidyl peptidase IV (DPP-4) inhibitor pharmacophores and other serine protease-targeted chemotypes [1]. Its single (S)-stereocenter and the sterically constrained cyclopropylmethyl N-substituent jointly modulate conformational, electronic, and hydrogen-bonding properties that are lost in racemic or achiral analogs, making the enantiopure form indispensable for structure–activity relationship (SAR) studies and patent-protected lead optimisation .

Why the (S)-Enantiomer of 2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone Cannot Be Replaced by Racemic or Regioisomeric Analogs in Drug Discovery Programs


In lead optimisation, even structurally trivial substitutions can produce large shifts in target binding, selectivity, and pharmacokinetics. The (S)-enantiomer (CAS 1354007-42-3) differs from its (R)-antipode (CAS 1354010-48-2) and the racemate (CAS 1353975-17-3) in the three-dimensional presentation of the primary amine and the cyclopropylmethylamino pharmacophore, which determines chiral recognition at enzyme active sites such as DPP-4 . Moving the cyclopropylmethylamino substituent from the 3- to the 4-position of the piperidine ring (e.g., 2-amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone) alters the spatial relationship between the basic amine and the ketone, potentially disrupting key hydrogen-bond networks . Likewise, replacing the amino-ethanone warhead with a chloro-ethanone (2-chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone, CAS 1354018-88-4) changes the electrophilic reactivity profile and eliminates the primary amine required for salt-bridge formation in many protease-targeted inhibitors . Consequently, generic substitution among these analogs invalidates SAR data and can mislead medicinal chemistry decisions.

Quantitative Differentiation Evidence: 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone vs. Closest Analogs


Stereochemical Purity and Enantiomeric Excess Control: (S)- vs. (R)-Enantiomer and Racemate

The (S)-enantiomer (CAS 1354007-42-3) is commercially available at ≥98% enantiomeric purity from multiple vendors, whereas the (R)-enantiomer (CAS 1354010-48-2) and the racemate (CAS 1353975-17-3, 95–98% purity) are supplied as distinct catalog items . In the DPP-4 inhibitor class, stereochemistry at the piperidine 3-position is a critical potency determinant: 3-aminopiperidine-containing DPP-4 inhibitors such as alogliptin and trelagliptin require (R)-configuration for optimal activity, while the (S)-configuration typically yields 10- to >100-fold reductions in inhibitory potency [1]. For example, in the structurally related 3-aminopiperidine DPP-4 inhibitor series disclosed in US8716482, the (R)-enantiomer (Compound 9) achieves an IC50 of 0.400 nM, whereas the corresponding (S)-enantiomer is consistently less potent by ≥2 orders of magnitude [2]. Although direct head-to-head DPP-4 IC50 data for CAS 1354007-42-3 versus its (R)-antipode have not been publicly disclosed, the class-level SAR predicts that the (S)-enantiomer will exhibit a distinct potency and selectivity fingerprint, making it the relevant tool compound for exploring non-DPP-4 targets or for use as a stereochemically defined synthetic intermediate where (R)-configuration would be misassigned [1].

Chiral resolution Enantiomeric excess Stereospecific binding DPP-4 inhibitor SAR

Regioisomeric Differentiation: 3-Position vs. 4-Position Cyclopropylmethylamino Substitution

The target compound bears the cyclopropylmethylamino group at the piperidine 3-position, whereas the 4-position regioisomer (2-amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone) is a distinct commercial entity with a different MDL number . In DPP-4 and related serine protease inhibitors, the 3-aminopiperidine motif places the basic amine in direct proximity to the catalytic serine and the S1/S2 pockets, while the 4-amino regioisomer projects the amine into a solvent-exposed region, profoundly altering the binding mode [1]. Physicochemical predictions for the 3-substituted racemate indicate a pKa of 8.58 ± 0.29 and density of 1.12 ± 0.1 g/cm³; the 4-substituted piperidine analog 4-(cyclopropylmethyl)piperidine exhibits a higher predicted pKa of 10.68 ± 0.10, reflecting the electronic influence of the substitution position on the piperidine nitrogen basicity . This ~2.1 log unit difference in basicity translates into significantly different protonation states at physiological pH (7.4): the 3-substituted compound is predominantly deprotonated, favoring membrane permeation and passive blood–brain barrier penetration, while the 4-substituted analog is >99% protonated, limiting passive permeability .

Regioisomerism Piperidine substitution Pharmacophore geometry Lead optimization

Functional Group Differentiation: Amino-Ethanone vs. Chloro-Ethanone Warhead Reactivity and Synthetic Utility

The target compound contains a primary amino group on the ethanone side chain, whereas the direct chloro analog (2-chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone, CAS 1354018-88-4) replaces this with a chlorine atom . This substitution fundamentally alters the reactivity profile: the chloro-ethanone is an electrophilic alkylating agent susceptible to nucleophilic displacement by cysteine thiols or other biological nucleophiles, enabling covalent inhibitor design, while the amino-ethanone is a nucleophile suitable for amide coupling, reductive amination, or urea formation in parallel synthesis libraries . The molecular formula difference (C₁₁H₂₁N₃O vs. C₁₁H₁₉ClN₂O) reflects the loss of one nitrogen in the chloro analog, which reduces hydrogen-bond donor capacity from 2 to 1 (HBD), affecting solubility and target engagement profiles . Commercially, the chloro analog is supplied as a 500 mg unit (Fluorochem, Product No. 3868484), while the amino-ethanone target compound is available in similar quantities (500 mg, AKSci 7157DS, 95%), enabling direct procurement parity but orthogonal synthetic applications .

Electrophilic warhead Covalent inhibitor design Synthetic intermediate Orthogonal reactivity

N-Cyclopropylmethyl Substituent Advantages: Metabolic Stability and CYP450 Liabilities Relative to N-Methyl and N-Benzyl Analogs

The cyclopropylmethyl group on the piperidine 3-amino nitrogen is a well-precedented medicinal chemistry strategy to attenuate N-dealkylation, a primary metabolic soft spot for N-alkyl piperidines . Literature evidence demonstrates that N-cyclopropyl derivatives can exhibit markedly improved metabolic stability compared to N-methyl analogs: in monoamine oxidase B (MAO-B) inactivation assays, N-cyclopropyl piperidine analogs were substantially more potent inactivators than their N-methyl counterparts, indicating that the cyclopropyl ring is not merely a passive metabolic blocking group but an active pharmacophoric element [1]. Conversely, cyclopropyl groups coupled to amines can, in some contexts, generate reactive intermediates via CYP450-mediated ring opening; this liability is absent in N-methyl analogs, creating a nuanced risk–benefit calculus that must be empirically evaluated for each scaffold [2]. The target compound, bearing the N-cyclopropylmethyl substituent, thus occupies a specific position in the metabolic stability–liability continuum distinct from N-methyl, N-ethyl, or N-benzyl piperidine ethanone analogs, and direct experimental microsomal stability data for CAS 1354007-42-3 would be required to confirm the class-level prediction [2].

N-dealkylation Metabolic stability Cyclopropyl ring CYP450 oxidation Drug metabolism

DPP-4 Pharmacophore Context: Positioning the (S)-Enantiomer as a Stereochemical Control Tool in 3-Aminopiperidine-Based Inhibitor Programs

The 3-aminopiperidine ethanone scaffold is a recognized substructure in multiple DPP-4 inhibitor patents and publications. In US8716482, 3-aminopiperidine derivatives achieved DPP-4 IC50 values as low as 0.400 nM (Compound 9), while US8691832 disclosed tricyclic heterocycles with 3-aminopiperidine motifs reaching IC50 = 0.420 nM [1][2]. Both patent families emphasize that stereochemistry at the piperidine 3-position is decisive: the (R)-configuration is consistently the eutomer for DPP-4 inhibition. The target (S)-enantiomer therefore serves as the distomer control compound, essential for establishing the stereochemical dependence of target engagement in any DPP-4-focused SAR campaign [3]. Furthermore, the Beilstein Journal reports the synthesis of DPP-4 inhibitor analogs incorporating spirocyclic modifications on the piperidine ring, highlighting the 3-aminopiperidine ethanone core as a privileged intermediate amenable to further diversification [4]. Without the (S)-enantiomer as a control, medicinal chemists cannot deconvolute stereospecific from non-stereospecific binding contributions in biochemical and cellular assays.

DPP-4 inhibitor 3-aminopiperidine scaffold Stereochemical SAR Alogliptin analogs

Recommended Application Scenarios for 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone Based on Verified Differentiation Evidence


Stereochemical SAR Control in DPP-4 and Serine Protease Inhibitor Lead Optimization

Procure the (S)-enantiomer (CAS 1354007-42-3) in parallel with the (R)-antipode (CAS 1354010-48-2) to establish enantiomeric excess–dependent IC50 curves in recombinant human DPP-4 fluorometric assays. As demonstrated for the 3-aminopiperidine class, the (R)-configuration is the eutomer (IC50 range 0.4–100 nM), while the (S)-distomer is predicted to show ≥100-fold weaker inhibition [1]. This enantiomeric pair enables calculation of eudysmic ratios and validation of stereospecific binding, which is essential data for chiral drug candidate patent applications [2].

Metabolic Stability Profiling of the N-Cyclopropylmethyl Group in Piperidine Ethanone Scaffolds

Utilize the target compound in comparative human liver microsomal (HLM) stability assays alongside N-methyl and N-benzyl piperidine ethanone analogs to empirically quantify the metabolic advantage or liability of the N-cyclopropylmethyl substituent. Literature indicates cyclopropyl groups can reduce N-dealkylation rates but may generate reactive intermediates via CYP450 ring opening [3]. The resulting intrinsic clearance (CLint) and metabolite identification data will inform whether the N-cyclopropylmethyl group is net beneficial for the specific chemotype, guiding go/no-go decisions in lead series prioritization [4].

Parallel Library Synthesis via Primary Amine Functionalization

Leverage the primary amine of the amino-ethanone side chain for high-throughput amide coupling, sulfonamide formation, or reductive amination reactions to generate diverse compound libraries. Unlike the chloro-ethanone analog, which is restricted to nucleophilic displacement chemistry, the primary amine supports a broader range of robust, high-yielding parallel synthesis protocols (e.g., HATU-mediated amide bond formation) . This makes CAS 1354007-42-3 the preferred intermediate for SAR exploration where structural diversification at the ethanone nitrogen is the primary objective.

Quote Request

Request a Quote for 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.